![molecular formula C31H29N5O6S B1193789 N-[4-({3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}sulfamoyl)phenyl]-3-methoxy-4-methylbenzamide CAS No. 1349796-36-6](/img/structure/B1193789.png)
N-[4-({3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}sulfamoyl)phenyl]-3-methoxy-4-methylbenzamide
Descripción general
Descripción
XL147 analog 2 is an analog of XL147.
Voxtalisib-Analog is an analogue of Voxtalisib. Voxtalisib-Analog was mistakenly listed as Voxtalisib. As of 1/24/2018, many database (such as Sci-Finder) and vendors listed CAS#1349796-36-6 as Voxtalisib.
Aplicaciones Científicas De Investigación
Anticancer Activity
XL765 has been identified as a potent anticancer agent due to its ability to inhibit the PI3K/AKT/mTOR signaling pathway . This pathway is frequently altered in various cancers, making it a prime target for therapeutic intervention. XL765’s dual inhibitory action on both PI3K and mTOR enzymes allows it to effectively reduce cancer cell proliferation, survival, and resistance to other therapies.
Structural Insight and Drug Design
Computational studies have provided structural insights into the binding mechanism of XL765 with PI3Kγ and mTOR . This understanding is crucial for the design of new drugs. By analyzing the interactive forces and binding residues, researchers can modify the XL765 scaffold to create novel compounds with potentially improved efficacy as dual inhibitors .
Genotype-Dependent Sensitivity Analysis
XL765’s effectiveness varies across different tumor cell lines, which suggests that genetic alterations affecting the PI3K pathway influence the compound’s potency . This application is significant for personalized medicine, as it could lead to genotype-specific cancer treatments.
Antiangiogenic Effects
In addition to its antiproliferative properties, XL765 has shown antiangiogenic effects in tumor models . By inhibiting the formation of new blood vessels within tumors, XL765 can restrict the supply of nutrients and oxygen, thereby stifling tumor growth.
Proapoptotic Effects
XL765 induces apoptosis, or programmed cell death, in cancer cells . This is a desirable effect in cancer therapy, as it leads to the elimination of cancer cells without affecting the surrounding healthy tissue.
Combination Therapy Potential
Research has indicated that combining XL765 with other chemotherapeutic agents, such as temozolomide, can result in additive or synergistic effects . This application is particularly promising for treating aggressive cancers like glioblastoma, where monotherapies often fall short.
Propiedades
IUPAC Name |
N-[4-[[3-(3,5-dimethoxyanilino)quinoxalin-2-yl]sulfamoyl]phenyl]-3-methoxy-4-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29N5O6S/c1-19-9-10-20(15-28(19)42-4)31(37)33-21-11-13-25(14-12-21)43(38,39)36-30-29(34-26-7-5-6-8-27(26)35-30)32-22-16-23(40-2)18-24(17-22)41-3/h5-18H,1-4H3,(H,32,34)(H,33,37)(H,35,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSSPYJVWLTYHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC4=CC=CC=C4N=C3NC5=CC(=CC(=C5)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29N5O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
XL765 inhibits the activity of phosphoinositide-3 kinase (PI3K), which is frequently activated in tumors and promotes cell growth, survival and resistance to chemotherapy and radiotherapy. XL765 also inhibits mammalian target of rapamycin (mTOR), which also is activated frequently in human tumors and plays a central role in tumor cell growth. XL765 potently inhibits Class I PI3K isoforms and mTOR. | |
Record name | XL765 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05241 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
N-[4-({3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}sulfamoyl)phenyl]-3-methoxy-4-methylbenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.